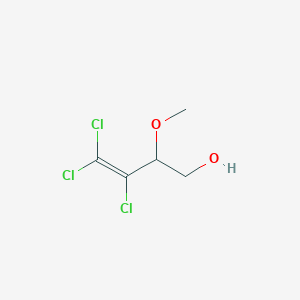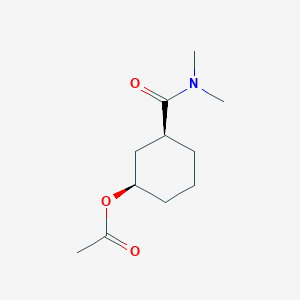
3,4,4-Trichloro-2-methoxybut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trichloro-2-methoxybut-3-en-1-ol is an organic compound with the molecular formula C5H7Cl3O2 It is a chlorinated derivative of butenol and contains both methoxy and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichloro-2-methoxybut-3-en-1-ol typically involves the chlorination of a precursor compound, such as 3,4-dichloro-2-methoxybut-3-en-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-2-methoxybut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of new compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
3,4,4-Trichloro-2-methoxybut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-2-methoxybut-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4,4-Trifluorobut-3-en-1-ol: A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.
3,4,4-Trichloro-2-methylbut-3-en-1-ol: A methylated analog with a similar backbone but different functional groups.
Uniqueness
3,4,4-Trichloro-2-methoxybut-3-en-1-ol is unique due to its specific combination of chlorine, methoxy, and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61808-89-7 |
|---|---|
Molecular Formula |
C5H7Cl3O2 |
Molecular Weight |
205.46 g/mol |
IUPAC Name |
3,4,4-trichloro-2-methoxybut-3-en-1-ol |
InChI |
InChI=1S/C5H7Cl3O2/c1-10-3(2-9)4(6)5(7)8/h3,9H,2H2,1H3 |
InChI Key |
NHWIFRXOOCUAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene](/img/structure/B14565498.png)

![1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14565501.png)

![Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis-](/img/structure/B14565519.png)









